molecular formula C14H22N6O2 B2694783 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione CAS No. 328117-66-4

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione

Número de catálogo B2694783
Número CAS: 328117-66-4
Peso molecular: 306.37
Clave InChI: HUUUFWYRXAXWHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is involved in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmitter release. MRS2500 has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments.

Mecanismo De Acción

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). P2Y1 receptor activation leads to intracellular calcium mobilization and platelet aggregation. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione binds to the P2Y1 receptor and prevents ADP from binding, thereby inhibiting platelet aggregation.
Biochemical and Physiological Effects:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation in vitro and in vivo. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been shown to inhibit vasoconstriction in isolated blood vessels. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit bone resorption in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. However, 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments as it can interact with other receptors, and its effects may not be specific to the P2Y1 receptor. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can also be toxic to cells at high concentrations.

Direcciones Futuras

For 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione research include studying the effects of P2Y1 receptor antagonism in various disease models such as cancer, diabetes, and cardiovascular diseases. Future research can also focus on developing more selective P2Y1 receptor antagonists and studying their effects in various physiological processes. Additionally, the development of 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione analogs with improved pharmacokinetic properties can lead to the development of new therapeutics for various diseases.
Conclusion:
3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor that has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been shown to inhibit platelet aggregation, vasoconstriction, bone resorption, and have neuroprotective effects. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has limitations in lab experiments, but its specificity for the P2Y1 receptor makes it a valuable tool for studying the role of P2Y1 receptor in various physiological processes. Future research can focus on developing more selective P2Y1 receptor antagonists and studying their effects in various disease models.

Métodos De Síntesis

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione can be synthesized using a multi-step synthetic route. The first step involves the reaction of 8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione with 2-propan-2-ylidenehydrazinecarboximidamide to form 8-(2-propan-2-ylidenehydrazinyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione. The second step involves the reaction of the intermediate with triethylamine and 4-nitrophenyl chloroformate to form 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione.

Aplicaciones Científicas De Investigación

3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used in various scientific research applications to study the mechanism of action, biochemical and physiological effects, and limitations of lab experiments. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has been used to study the role of P2Y1 receptor in platelet aggregation, vascular tone regulation, and neurotransmitter release. 3-Methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione has also been used to study the effects of P2Y1 receptor antagonism on ischemia-reperfusion injury, bone remodeling, and neuroprotection.

Propiedades

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-8(2)6-7-20-10-11(15-13(20)18-17-9(3)4)19(5)14(22)16-12(10)21/h8H,6-7H2,1-5H3,(H,15,18)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUUFWYRXAXWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN=C(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(3-methylbutyl)-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.